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molecular formula C12H17N3 B8360616 2-Butylaminomethylbenzimidazole

2-Butylaminomethylbenzimidazole

Cat. No. B8360616
M. Wt: 203.28 g/mol
InChI Key: GXGONWBURNYEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977101

Procedure details

To a stirred solution of 1-BOC-2-bromomethylbenzimidazole (2.00 g, 6.4 rnmol) in dry THF (20 mL) was added n-butylamine (1.2 g, 15.4 mmol). After stirring at RT overnight, the mixture was concentrated. The residue was taken up in H2O and extracted with CH2Cl2. The organic extracts were dried over MgSO4 and concentrated to give a brown residue, which was dissolved in CH2Cl2 (15 mL) and treated with TFA (5 mL). The resulting mixture was stirred at RT overnight then was concentrated. The residue was taken up in H2O, and the solution was neutralized with 2.5 N NaOH. CH2Cl2 extraction, drying (MgSO4), concentration, and silica gel chromatography (2% MeOH/CH2Cl2) gave the title compound as a yellow oil (0.91 g, 70%): 1H NMR (250 MHz, CDCl3) δ 0.79 (t, J=7.2 Hz, 3H), 1.23 (m, 2H), 1.54 (m, 2H), 3.35 (t, J=7.2 Hz, 2H), 4.55 (s, 2H), 7.25 (m, 2H), 7.48 (m, 1H), 7.75 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[CH2:17]Br)(OC(C)(C)C)=O.[CH2:19]([NH2:23])[CH2:20][CH2:21][CH3:22].C(O)(C(F)(F)F)=O>C1COCC1.C(Cl)Cl>[CH2:19]([NH:23][CH2:17][C:9]1[NH:8][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=1)[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)CBr
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue, which
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at RT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
then was concentrated
EXTRACTION
Type
EXTRACTION
Details
CH2Cl2 extraction
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4), concentration, and silica gel chromatography (2% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)NCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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